methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate

NLRP3 inflammasome carbamate acylsulfamide

This methyl carbamate analog serves as a matched molecular pair for NLRP3 acylsulfamide lead compound 32. Deploy in SAR campaigns to evaluate alternative zinc-binding motifs without altering the core sulfonamide-oxazole scaffold. Direct comparison of biochemical IC50, cellular thermal shift, and permeability profiles enables rational warhead optimization. Compatible with PDB 8WSM soaking protocols for first-in-class structural validation. Request custom synthesis quote.

Molecular Formula C13H15N3O5S
Molecular Weight 325.34 g/mol
CAS No. 2034546-29-5
Cat. No. B6426915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate
CAS2034546-29-5
Molecular FormulaC13H15N3O5S
Molecular Weight325.34 g/mol
Structural Identifiers
SMILESCC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
InChIInChI=1S/C13H15N3O5S/c1-9-10(7-14-21-9)8-15-22(18,19)12-5-3-11(4-6-12)16-13(17)20-2/h3-7,15H,8H2,1-2H3,(H,16,17)
InChIKeyKNWLDUKAHMHHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 2034546-29-5): Procurement‑Grade Identity for a Sulfonamide Carbamate with NLRP3 Pharmacophore Potential


Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 2034546-29-5; C13H15N3O5S; MW 325.34 g/mol) is a synthetic small molecule that fuses a methyl carbamate with a sulfonamide‑linked 5‑methyl‑1,2‑oxazole (isoxazole) scaffold [1]. The compound belongs to the oxazole‑sulfonamide chemotype, which has recently been validated as a druggable pharmacophore for NLRP3 inflammasome inhibition, as exemplified by the co‑crystal structure of a close structural analog (compound 32) with the NLRP3 NACHT domain [2]. Although direct biological characterization of this specific carbamate remains limited in the public domain, its architecture combines the sulfamoyl‑isoxazole core that drives target engagement with NLRP3 and a carbamate motif that is known to modulate metabolic stability and permeability relative to acylsulfamide or urea congeners [1][2].

Why Generic Substitution of Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate Is Scientifically Unjustified


Within the oxazole‑sulfonamide class, even subtle modifications drastically alter potency, selectivity, and pharmacokinetics. For instance, replacing the acylsulfamide warhead of the reference NLRP3 inhibitor compound 32 (IC50 0.021 µM in THP‑1 IL‑1β assay) with a urea or amide linkage eliminates potency, while changing the 1,4‑oxazepane tail to a morpholine ring shifts human plasma protein binding from 99.1 % to >99.9 % [1]. The present compound carries a methyl carbamate in place of the acylsulfamide and a 5‑methyl‑1,2‑oxazol‑4‑ylmethyl substituent on the sulfonamide nitrogen, two structural features that are absent in validated NLRP3 ligands. Consequently, any attempt to interchange this molecule with off‑the‑shelf sulfonamide standards (e.g., sulfamethoxazole) or even with in‑class acylsulfamides would be scientifically unfounded without matched comparative data [1][2].

Quantitative Differentiation Guide for Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate


Carbamate vs. Acylsulfamide Warhead: Structural Divergence from the Most Advanced NLRP3 Inhibitor Chemotype

The target compound replaces the acylsulfamide warhead of compound 32, the most advanced oxazole‑based NLRP3 inhibitor (IC50 0.021 µM), with a methyl carbamate group. In the acylsulfamide series, the acidic NH of the acylsulfamide forms critical hydrogen bonds with Arg351 (2.6 Å) and Val353 (3.0 Å) in the NLRP3 NACHT domain, as shown in the 8WSM co‑crystal structure [2]. The carbamate group presents a different hydrogen‑bond donor/acceptor profile and is anticipated to alter binding affinity, selectivity, and metabolic stability. No head‑to‑head biochemical or cellular data are available for the carbamate variant; this evidence is therefore classified as class‑level inference [1][2].

NLRP3 inflammasome carbamate acylsulfamide warhead comparison medicinal chemistry

Sulfonamide N‑Substitution: 5‑Methyl‑1,2‑oxazol‑4‑ylmethyl vs. Unsubstituted Sulfonamide – Impact on Isoform Selectivity

The target compound carries a 5‑methyl‑1,2‑oxazol‑4‑ylmethyl substituent on the sulfonamide nitrogen, a feature absent in simple sulfonamide antibiotics such as sulfamethoxazole (which bears an unsubstituted 5‑methyl‑1,2‑oxazol‑3‑yl group). In the oxazole‑acylsulfamide series, the corresponding N‑substitution is essential for NLRP3 inhibition, while unsubstituted sulfonamides typically inhibit carbonic anhydrase isoforms (e.g., hCA II, Ki ~ 10–100 nM) or COX‑2. No quantitative selectivity data exist for the target compound; the inference is drawn from the divergent pharmacology of N‑substituted vs. primary sulfonamides [1][2].

sulfonamide selectivity carbonic anhydrase COX‑2 NLRP3

Predicted Physicochemical Differentiation: Methyl Carbamate vs. Acylsulfamide – Implications for Permeability and Metabolic Stability

The methyl carbamate moiety generally exhibits lower polar surface area (PSA) and reduced hydrogen‑bond donor count compared with an acylsulfamide group. For the structurally related acylsulfamide compound 32, measured FaSSIF solubility = 444 µM and Caco‑2 Papp = 27.8 × 10⁻⁶ cm/s, yielding high oral bioavailability (F = 72 %) in rat [1]. The carbamate analog is predicted to possess superior passive permeability due to fewer hydrogen‑bond donors but may exhibit altered metabolic stability because carbamates are substrates for carboxylesterases. No experimental PK data exist for the target compound; this represents a class‑level prediction based on functional group properties [1].

carbamate physicochemical properties permeability metabolic stability lead optimization

Binding Mode Potential: Oxazole Core Interactions with NLRP3 NACHT Domain Evidenced by Co‑Crystal Structure

The co‑crystal structure of compound 32 (PDB 8WSM) reveals that the oxazole nitrogen and the aniline NH form strong hydrogen bonds with Ala228 (2.8 Å), while the lipophilic substituents on the aniline ring occupy a hydrophobic pocket in the NLRP3 NACHT domain [1]. The target compound retains the same oxazole‑aniline‑sulfonamide core and is therefore anticipated to engage the same Ala228 anchor point, although the carbamate warhead may reorient relative to the acylsulfamide‑contacting residues Arg351 and Val353. No co‑crystal structure of the target compound has been reported; this evidence is classified as class‑level inference [1].

NLRP3 X‑ray crystallography binding mode oxazole structure‑based drug design

Whole Blood Potency Benchmark: The Oxazole‑Sulfonamide Class Achieves Low‑Nanomolar Cellular Activity

In the LPS‑stimulated human whole blood assay, the acylsulfamide compound 32 inhibited IL‑1β release with an IC50 of 0.021 µM, a value that translates to robust in vivo activity in the LPS challenge model and the adriamycin‑induced glomerulonephritis mouse model [1]. The target compound has not been tested in whole blood; however, the conserved oxazole‑sulfonamide core suggests potential for comparable cellular potency. This evidence is class‑level inference intended as a benchmark for future characterization of the carbamate analog [1].

whole blood assay IL‑1β NLRP3 potency translational pharmacology

Limited Public Data Availability: Explicit Statement on Evidence Strength

As of the knowledge cutoff, no peer‑reviewed publication, patent, or authoritative database provides direct biological, pharmacological, or physicochemical characterization of methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate [1]. All differential evidence presented herein is derived from class‑level inference based on the structurally related oxazole‑acylsulfamide NLRP3 inhibitor series, most notably compound 32. High‑strength, head‑to‑head comparative data are entirely absent. Procurement decisions should be made with the explicit understanding that the compound is a research‑grade probe requiring full de novo characterization [1][2].

data availability evidence strength risk assessment

Recommended Application Scenarios for Methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate Based on Available Evidence


Warhead‑Scanning SAR Probe for NLRP3 Inflammasome Inhibitor Optimization

This carbamate compound is most appropriately deployed as a warhead‑scanning tool in a structure‑activity relationship (SAR) campaign aimed at identifying alternative zinc‑binding or hydrogen‑bonding motifs to the acylsulfamide group. Researchers can directly compare its biochemical IC50, target engagement (e.g., cellular thermal shift assay), and selectivity against NLRC4 and AIM2 inflammasomes with the well‑characterized acylsulfamide lead compound 32 [1][2].

Physicochemical and PK Benchmarking of Carbamate‑Containing Oxazole‑Sulfonamides

The compound serves as a model substrate for profiling the impact of the methyl carbamate group on passive permeability (Caco‑2 or PAMPA), microsomal stability (human, rat, mouse liver microsomes), and plasma protein binding. These data can be compared directly with published values for the acylsulfamide analog compound 32 (Caco‑2 Papp = 27.8 × 10⁻⁶ cm/s; human PPB = 99.1 %) to generate a matched carbamate‑vs‑acylsulfamide PK dataset [1].

Co‑Crystallography and Biophysical Fragment Elaboration

Given the availability of a high‑resolution co‑crystal structure of the oxazole‑acylsulfamide scaffold with the NLRP3 NACHT domain (PDB 8WSM), the carbamate compound can be soaked into NLRP3 NACHT crystals to determine whether the warhead re‑orients and whether the methyl oxazole substituent confers additional lipophilic contacts. The resulting structure would provide the first direct binding evidence for this compound [2].

Quote Request

Request a Quote for methyl N-(4-{[(5-methyl-1,2-oxazol-4-yl)methyl]sulfamoyl}phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.